Chemical structure and properties of 3'-Methoxy-4-methyl-biphenyl-2-ylamine
Chemical structure and properties of 3'-Methoxy-4-methyl-biphenyl-2-ylamine
An In-depth Technical Guide to 3'-Methoxy-4-methyl-biphenyl-2-ylamine: A Predictive Profile
Introduction
Biphenyl and its derivatives are fundamental scaffolds in synthetic organic chemistry, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization of the biphenyl core with moieties such as amino and methoxy groups can significantly influence the molecule's physicochemical properties and biological activity.[3] This guide focuses on the chemical structure, predicted properties, a proposed synthetic pathway, and potential applications of the novel compound 3'-Methoxy-4-methyl-biphenyl-2-ylamine. Given the absence of direct literature on this specific molecule, this document leverages data from closely related analogs to provide a comprehensive and scientifically grounded overview for researchers and drug development professionals.
Chemical Structure and Predicted Physicochemical Properties
The structure of 3'-Methoxy-4-methyl-biphenyl-2-ylamine incorporates a biphenyl backbone with an amine group at the 2-position, a methyl group at the 4-position of the first phenyl ring, and a methoxy group at the 3'-position of the second phenyl ring.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₄H₁₅NO | Calculation |
| Molecular Weight | 213.28 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Analogy to similar biphenyl derivatives[4] |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols | General properties of biphenylamines |
| pKa (of the amine) | ~4.0 - 5.0 | Analogy to substituted anilines |
Proposed Synthesis and Purification
The most versatile and widely adopted method for constructing the biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, demonstrating high functional group tolerance and generally mild reaction conditions.[5][8]
A plausible synthetic route to 3'-Methoxy-4-methyl-biphenyl-2-ylamine would involve the Suzuki-Miyaura coupling of 2-amino-4-methyl-bromobenzene with 3-methoxyphenylboronic acid.
Synthetic Workflow Diagram
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 3'-Methoxy-4-methyl-biphenyl-2-ylamine.
Hypothetical Experimental Protocol
-
Catalyst Pre-formation (Optional but Recommended): In a nitrogen-flushed flask, dissolve the palladium source (e.g., palladium(II) acetate) and the phosphine ligand (e.g., SPhos) in an appropriate solvent like toluene and stir for 15-20 minutes.[5]
-
Reaction Setup: To the catalyst solution, add 2-amino-4-methyl-bromobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.0 eq).[5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1).
-
Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-Methoxy-4-methyl-biphenyl-2-ylamine.
Predicted Spectroscopic Analysis
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following are predicted spectral characteristics for the target compound.
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns will depend on the coupling between adjacent protons on the two phenyl rings.
-
The methoxy (-OCH₃) protons will likely appear as a singlet around δ 3.8 ppm.
-
The methyl (-CH₃) protons will appear as a singlet around δ 2.3 ppm.
-
The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the methoxy group will be significantly downfield.
-
The methoxy carbon will appear around δ 55 ppm.
-
The methyl carbon will be observed around δ 20 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
The positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 214.28.
-
Potential Applications and Biological Significance
Biphenylamine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[1][9]
-
Pharmaceutical Intermediates: Substituted biphenylamines are key building blocks in the synthesis of complex pharmaceutical agents.[1][10] They are found in molecules targeting a range of diseases, including cancer and inflammatory conditions.[9] The specific substitution pattern of 3'-Methoxy-4-methyl-biphenyl-2-ylamine makes it a candidate for further elaboration into novel therapeutic agents.
-
Materials Science: The biphenyl structure is also integral to the design of organic materials with specific electronic and photophysical properties. Biphenylamine derivatives have been explored for applications in dye-sensitized solar cells and as organic semiconductors.[11][12][13] The electronic properties of the target molecule, influenced by the electron-donating amine, methoxy, and methyl groups, could be of interest in these fields.
-
Agrochemicals: The biphenyl scaffold is also present in some agrochemicals.[1] Further derivatization of the title compound could lead to new classes of herbicides or fungicides.
Conclusion
While 3'-Methoxy-4-methyl-biphenyl-2-ylamine remains a compound without direct characterization in the current scientific literature, this guide provides a robust, predictive framework for its synthesis and properties based on established chemical principles and data from analogous structures. The proposed Suzuki-Miyaura coupling offers a reliable and efficient synthetic strategy. The predicted physicochemical and spectroscopic properties provide a baseline for future experimental characterization. The potential applications in medicinal chemistry and materials science highlight the relevance of this and similar substituted biphenylamines for further investigation. It is the hope of the author that this predictive guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this novel chemical entity.
References
-
Jastrząbek, T., Ulikowski, A., & Lisiak, R. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Available at: [Link]
-
Jastrząbek, T., Ulikowski, A., & Lisiak, R. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of biphenylamines. WO2021014437A1.
-
Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
ChemBK. (2024). 4,4'-Bis(methoxy-methyl biphenyl). Available at: [Link]
-
University of Cambridge. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls. Available at: [Link]
-
MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. Available at: [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
MDPI. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for preparing substituted biphenylanilides. WO2009135598A1.
-
Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available at: [Link]
-
Royal Society Open Science. (2025). Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells. Royal Society Open Science. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Available at: [Link]
-
PubChem. (n.d.). 4,4-Bis(methoxymethyl)biphenyl. Available at: [Link]
-
PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine. Available at: [Link]
-
MDPI. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules. Available at: [Link]
-
Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-4'-methylbiphenyl. Available at: [Link]
-
PubMed. (2025). Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells. Available at: [Link]
-
CORE. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. Available at: [Link]
-
ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Available at: [Link]
-
OUCI. (n.d.). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Available at: [Link]
-
Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]


